3-(Diethoxymethyl)furan
Overview
Description
3-(Diethoxymethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is known for its unique structure, where a diethoxymethyl group is attached to the third carbon of the furan ring. It has the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)furan typically involves the reaction of furan with diethoxymethane in the presence of an acid catalyst. One common method is the acid-catalyzed acetalization of furan with diethoxymethane. The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous acid catalysts, such as zeolites, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(Diethoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction of this compound can yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids, nitrating agents like nitric acid.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
3-(Diethoxymethyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and resins due to its reactive furan ring.
Mechanism of Action
The mechanism of action of 3-(Diethoxymethyl)furan involves its interaction with various molecular targets. The furan ring can undergo electrophilic aromatic substitution, making it reactive towards electrophiles. The diethoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating nature of the diethoxymethyl group, which increases the electron density on the furan ring .
Comparison with Similar Compounds
2-Furaldehyde diethyl acetal: Similar structure with a diethoxymethyl group attached to the second carbon of the furan ring.
Furfural diethyl acetal: Another derivative with diethoxymethyl substitution.
Uniqueness: 3-(Diethoxymethyl)furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its position-specific substitution allows for targeted chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-(diethoxymethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMXGCDOYBCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=COC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426517 | |
Record name | 3-(Diethoxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-29-5 | |
Record name | 3-(Diethoxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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